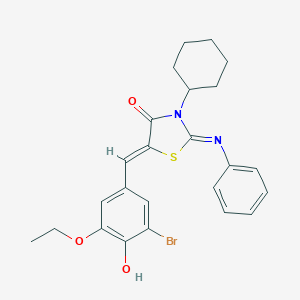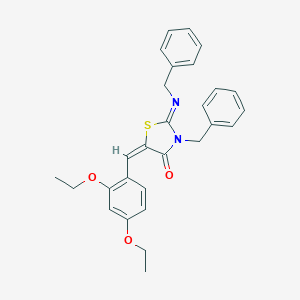![molecular formula C22H18ClN3O B302844 2-(4-chlorophenyl)-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B302844.png)
2-(4-chlorophenyl)-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. This compound is also known by its chemical name, A-769662, and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of A-769662 involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. AMPK activation leads to the inhibition of anabolic pathways and the stimulation of catabolic pathways, resulting in increased energy production and glucose uptake. This mechanism of action makes A-769662 a potential candidate for the treatment of metabolic disorders and cancer.
Biochemical and Physiological Effects:
A-769662 has been shown to have several biochemical and physiological effects, including increased glucose uptake, increased fatty acid oxidation, and decreased lipogenesis. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. These effects make A-769662 a potential candidate for the treatment of metabolic disorders and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using A-769662 in lab experiments is its specificity for AMPK activation, which allows for the study of the effects of AMPK activation on cellular metabolism and energy production. However, one limitation of using A-769662 is its potential toxicity, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of A-769662, including the development of more potent and selective AMPK activators, the investigation of its potential as a cancer therapy, and the study of its effects on other metabolic pathways. Additionally, further research is needed to determine the optimal dosage and administration of A-769662 for therapeutic use.
Métodos De Síntesis
The synthesis of A-769662 involves several steps, starting with the reaction of 4-chloroaniline with 2-bromo-4'-methylacetophenone to form 2-(4-chlorophenyl)-4'-methylacetophenone. This intermediate is then reacted with 5-methyl-1H-benzimidazole-2-carboxylic acid to form the final product, 2-(4-chlorophenyl)-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide.
Aplicaciones Científicas De Investigación
A-769662 has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of metabolic disorders such as diabetes and obesity. In cancer research, A-769662 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Propiedades
Nombre del producto |
2-(4-chlorophenyl)-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide |
|---|---|
Fórmula molecular |
C22H18ClN3O |
Peso molecular |
375.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H18ClN3O/c1-14-2-11-19-20(12-14)26-22(25-19)16-5-9-18(10-6-16)24-21(27)13-15-3-7-17(23)8-4-15/h2-12H,13H2,1H3,(H,24,27)(H,25,26) |
Clave InChI |
UWFRSMXYRUJOKG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{[1-(2-ethoxy-2-oxoethyl)-2-methyl-1H-indol-3-yl]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302761.png)
![(2Z)-5-(3-methoxyphenyl)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302765.png)
![isopropyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[(5-piperidin-1-yl-2-furyl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302766.png)
![ethyl 7-methyl-3-oxo-2-{[2-(2-propynyloxy)-1-naphthyl]methylene}-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302768.png)
![2-(3-methoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302770.png)
![10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302771.png)

![5-[3-Chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302774.png)
![(2Z)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302775.png)

![7-(4-fluorophenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302780.png)
![10-(4-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302781.png)
![10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302783.png)
![ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B302784.png)